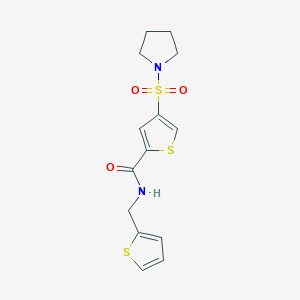

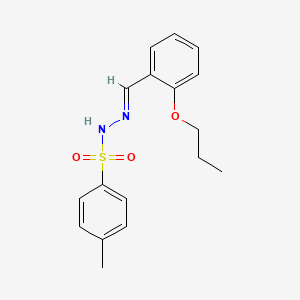

4-(1-pyrrolidinylsulfonyl)-N-(2-thienylmethyl)-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related thienopyrimidine derivatives often involves multi-step reactions, including cyclization and functional group transformations. For instance, the one-step synthesis approach to similar structures like Thieno[2,3-d]pyrimidin-4(3H)-ones through a catalytic four-component reaction demonstrates the complexity and innovative methods used in synthesizing these compounds. This method highlights the importance of step economy and green chemistry principles in the synthesis of pharmacologically significant compounds (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, provides insights into the conformational preferences and stability of such molecules. X-ray crystallography and computational methods like AM1 molecular orbital calculations are vital tools in understanding the geometric and electronic structure of these molecules, which can influence their chemical reactivity and interactions (Banerjee et al., 2002).

Chemical Reactions and Properties

The chemical behavior of thiophene-containing compounds is often characterized by reactions such as cyclization and sulfenylation. For example, the synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines from N-propargylic β-enaminones through a one-pot two-step process involving α-sulfenylation and subsequent cyclization demonstrates the reactivity of thiophene derivatives and their potential for generating pharmacologically relevant structures (Korkmaz & Zora, 2020).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under various conditions. While specific data on 4-(1-pyrrolidinylsulfonyl)-N-(2-thienylmethyl)-2-thiophenecarboxamide might not be readily available, studies on similar compounds can provide valuable insights into their physicochemical characteristics and how they might influence the compound's stability, formulation, and potential applications.

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and susceptibility to hydrolysis, oxidation, or reduction, are essential for determining the compound's suitability for further development and application. Investigations into related compounds, like the electrophilic intramolecular cyclization of functional derivatives of unsaturated compounds, shed light on the mechanisms and conditions favorable for synthesizing complex thiophene-based structures, offering insights into the chemical versatility and potential applications of these molecules (Danilyuk et al., 2016).

Scientific Research Applications

Synthetic Approaches to Heterocyclic Compounds

One study explores synthetic routes to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives using 3-amino-4-cyano-2-thiophenecarboxamides as synthons. These routes highlight the versatility of thiophene derivatives in producing complex heterocyclic structures, relevant for pharmaceutical and material science applications (El-Meligie et al., 2020).

Molecular Structure and Conformation

Another research effort focuses on the crystal structure and molecular conformation of a solvated pyrrolidine-2-carboxamide derivative. X-ray analysis and molecular orbital methods were used to study its structure, which contributes to the understanding of the molecular geometry and potential intermolecular interactions of similar compounds (Banerjee et al., 2002).

Antiproliferative Activity of Thienopyridines

Research into 2-arylcarboxamide-thieno[2,3-b]pyridines, known for their antiproliferative properties, highlights the structural activity relationships within this class of compounds. Modifications to key functional groups were explored to enhance activity against specific enzymes, offering insights into the design of therapeutically relevant molecules (van Rensburg et al., 2017).

Polymer Synthesis and Characterization

The synthesis and characterization of polyamides and poly(amide-imide)s derived from specific aminophenols and aromatic dicarboxylic acids demonstrate the application of pyrrolidine derivatives in material science. These polymers exhibit desirable thermal stability and solubility, relevant for advanced material applications (Saxena et al., 2003).

Fluorescent Properties for Ink Dyes

A study on the synthesis and optical properties of 2-functionally substituted thieno[3,2-c]quinolines, derived from anilinomethylthiophene carbaldehydes, reveals moderate to high fluorescence quantum yields. These findings indicate potential applications in fluorescent dyes and invisible inks, showcasing the versatility of thiophene derivatives in developing new materials (Bogza et al., 2018).

properties

IUPAC Name |

4-pyrrolidin-1-ylsulfonyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S3/c17-14(15-9-11-4-3-7-20-11)13-8-12(10-21-13)22(18,19)16-5-1-2-6-16/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFIQWJRLIQMDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-pyrrolidin-1-ylsulfonyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-adamantyl)-N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B5551214.png)

![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5551219.png)

![2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5551231.png)

![N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551238.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551245.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5551249.png)

![N-[(3-methylphenyl)(2-thienyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551261.png)

![9-ethyl-1-methyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5551289.png)

![3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide](/img/structure/B5551300.png)

![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5551305.png)